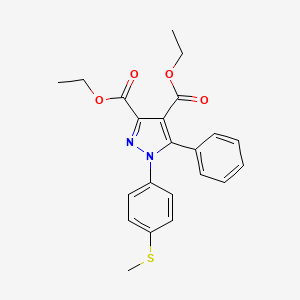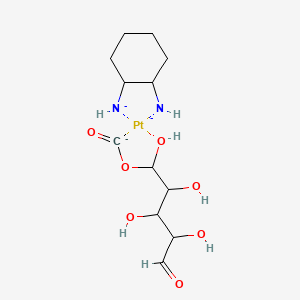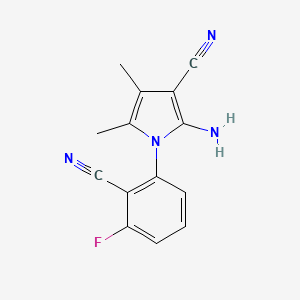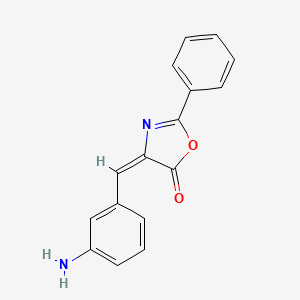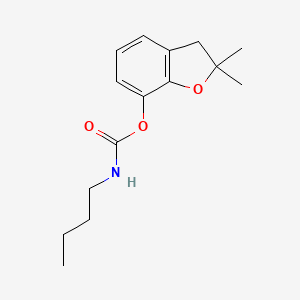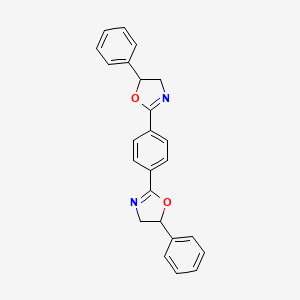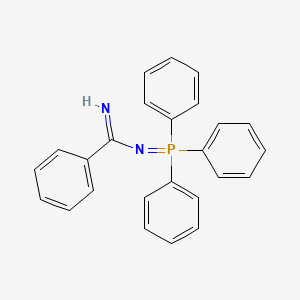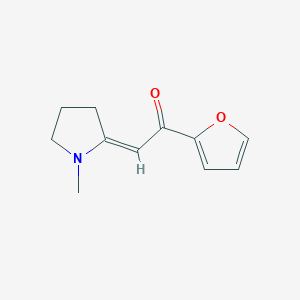
(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone is an organic compound that features a furan ring and a pyrrolidine ring connected by an ethanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of 1,4-diamines with aldehydes or ketones under reductive amination conditions.
Coupling of the Rings: The furan and pyrrolidine rings are then coupled through a condensation reaction with ethanone, often using a base catalyst to facilitate the formation of the double bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反応の分析
Types of Reactions
(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and pyrrolidine derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, leading to saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid and pyrrolidine-2-one derivatives, while reduction may produce saturated ethanone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways and physiological responses.
類似化合物との比較
Similar Compounds
(E)-1-(Furan-2-yl)-2-(1-pyrrolidin-2-ylidene)ethanone: Similar structure but lacks the methyl group on the pyrrolidine ring.
(E)-1-(Thiophen-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone: Contains a thiophene ring instead of a furan ring.
(E)-1-(Furan-2-yl)-2-(1-methylpiperidin-2-ylidene)ethanone: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(E)-1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone is unique due to the presence of both furan and pyrrolidine rings, which confer distinct chemical and biological properties. The methyl group on the pyrrolidine ring may also influence its reactivity and interactions with molecular targets.
特性
CAS番号 |
82071-15-6 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
(2E)-1-(furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-12-6-2-4-9(12)8-10(13)11-5-3-7-14-11/h3,5,7-8H,2,4,6H2,1H3/b9-8+ |
InChIキー |
OVSHUBIGPLREMX-CMDGGOBGSA-N |
異性体SMILES |
CN\1CCC/C1=C\C(=O)C2=CC=CO2 |
正規SMILES |
CN1CCCC1=CC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


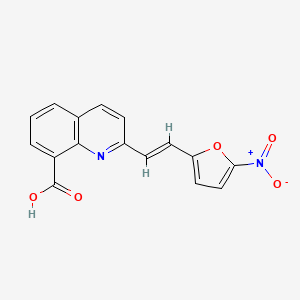
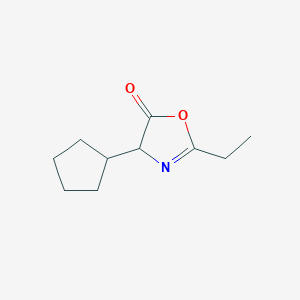
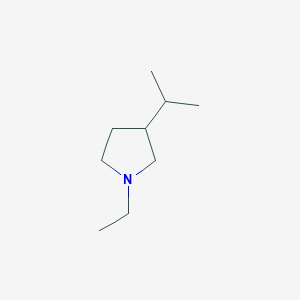
![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)
